![molecular formula C9H13F2NO2 B2573868 1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one CAS No. 2109809-10-9](/img/structure/B2573868.png)
1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DFMP and is a white solid at room temperature. DFMP has a molecular weight of 203.2 g/mol and a melting point of 65-67°C.
作用機序
DFMP has a unique mechanism of action, which involves the formation of a covalent bond with the target protein. This covalent bond results in the irreversible inhibition of the protein's activity, leading to a downstream effect on the biological process in which the protein is involved. DFMP has been shown to be highly selective in its binding to specific proteins, making it a useful tool in the study of protein function.
Biochemical and Physiological Effects:
DFMP's biochemical and physiological effects are largely dependent on the specific protein it targets. However, some studies have shown that DFMP can interfere with cellular signaling pathways, leading to changes in cell proliferation and apoptosis. DFMP has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of using DFMP in lab experiments is its high selectivity for specific proteins, allowing for precise targeting of biological processes. DFMP is also relatively easy to synthesize, making it a readily available reagent for researchers. However, DFMP's irreversible binding to target proteins can also be a limitation, as it can lead to off-target effects and potential toxicity.
将来の方向性
DFMP's potential applications in various scientific research areas continue to be explored, with several future directions being proposed. One potential direction is the use of DFMP in the study of protein-protein interactions, which play a crucial role in various biological processes. DFMP may also be useful in the design of new drugs targeting specific protein-protein interactions. Another future direction is the development of DFMP derivatives with improved selectivity and reduced toxicity, making them more suitable for use in therapeutic applications.
In conclusion, DFMP is a chemical compound with significant potential in various scientific research areas. Its unique mechanism of action, high selectivity, and ease of synthesis make it a useful tool in the study of protein function and drug discovery. Further research is needed to explore its potential applications fully and develop new derivatives with improved properties.
合成法
DFMP can be synthesized using various methods, including the reaction of 2,2-difluoroethylamine with 2-methyl-4-(prop-2-en-1-yl)morpholine in the presence of a base. Another method involves the reaction of 2-methyl-4-(prop-2-en-1-yl)morpholine with chlorodifluoromethane in the presence of a base. Both methods yield DFMP with high purity and yield.
科学的研究の応用
DFMP has been extensively studied for its potential use in various scientific research areas. One of the primary applications of DFMP is in the field of organic chemistry, where it is used as a reagent in various chemical reactions. DFMP has also shown potential as a useful tool in drug discovery and development, particularly in the design of new drugs targeting specific proteins.
特性
IUPAC Name |
1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2/c1-3-7(13)12-4-5-14-9(2,6-12)8(10)11/h3,8H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLOBZZTQJSGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C=C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

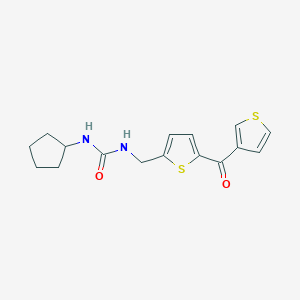
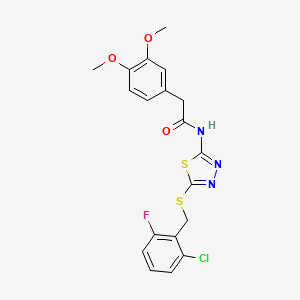
![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)
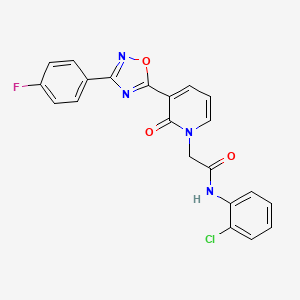
![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)
![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
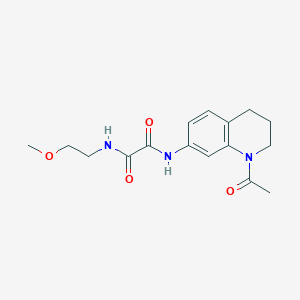
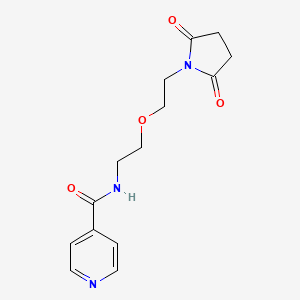
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)
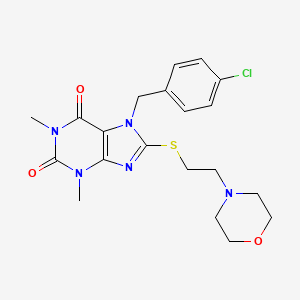
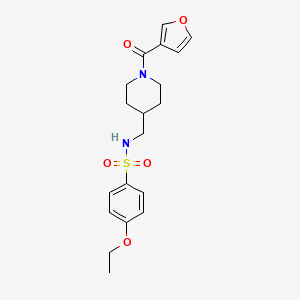
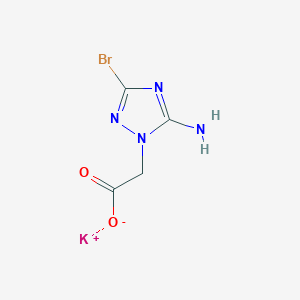
![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)